molecular formula C21H25N3O4S B2737133 N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899743-30-7

N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2737133
CAS No.: 899743-30-7
M. Wt: 415.51
InChI Key: ZUIICOAMNDNXRR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a quinazolinone-derived compound featuring a partially saturated bicyclic core (hexahydroquinazolinone), a thioacetamide linker, and a 4-acetylphenyl substituent.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14(26)15-7-9-16(10-8-15)22-19(27)13-29-20-17-5-2-3-6-18(17)24(11-4-12-25)21(28)23-20/h7-10,25H,2-6,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIICOAMNDNXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing findings from various studies and highlighting case studies where applicable.

PropertyValue
Molecular Formula C₁₁H₁₅N₃O₄S
Molecular Weight 415.5 g/mol
CAS Number 899743-30-7

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

  • MTT Assay Results : A study evaluated the antiproliferative activity of several derivatives against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The results showed that certain derivatives had IC50 values comparable to the positive control doxorubicin:
    • HepG-2 Cells : IC50 values ranged from 28.1 to 35.1 µM.
    • MCF-7 Cells : IC50 values ranged from 7.5 to 10.0 µM.
    These findings suggest that modifications to the quinazoline framework can enhance anticancer activity (Radwan et al., 2021) .

The mechanism through which this compound exerts its biological effects may involve the modulation of apoptotic pathways and interference with cellular signaling mechanisms related to cancer proliferation and survival.

Neuroprotective Effects

In addition to anticancer properties, compounds structurally related to this compound have been studied for their neuroprotective effects. For instance:

  • Zebrafish Model Studies : Research has shown that certain derivatives can protect against ototoxicity induced by neomycin by inhibiting ferroptosis—a form of regulated cell death triggered by oxidative stress (PubMed) . This suggests potential applications in treating hearing loss or neurodegenerative diseases.

Case Study 1: Anticancer Activity in MCF-7 Cells

A detailed study assessed the efficacy of N-(4-acetylphenyl)-2-thioacetamide derivatives on MCF-7 cells using various concentrations over a 48-hour period. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study 2: Neuroprotection Against Ototoxicity

In a zebrafish model of ototoxicity induced by neomycin, compounds derived from the quinazoline structure demonstrated protective effects by targeting oxidative stress pathways. This study highlights the potential for these compounds in developing treatments for hearing impairments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : 1,2,5,6,7,8-Hexahydroquinazolin-2-one (partially saturated).
  • Substituents :
    • Position 1: 3-hydroxypropyl.
    • Position 4: Thioacetamide linker connected to 4-acetylphenyl.
Analogs (From Evidence)

N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)

  • Core : 3,4-Dihydroquinazolin-4-one (aromatic).
  • Substituents :
  • Position 3: 4-fluorophenyl.
  • Position 2: Thioacetamide linker to a thiazolidinone ring with 2-chlorophenyl. Yield: 61% during synthesis.

2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives

  • Core : Coumarin (chromen-2-one).
  • Substituents : Arylidene hydrazide and thioacetamide groups.

Physicochemical Properties

  • Solubility : The 3-hydroxypropyl group likely enhances aqueous solubility compared to AJ5d’s halogenated aryl groups.
  • Melting Point: Not reported for the target compound, but AJ5d’s moderate yield (61%) suggests challenges in crystallization .

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